1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline

Pharmaceutical impurity profiling HPLC method validation Phenylephrine degradation

Analytical labs risk peak misidentification and invalid system suitability when using incorrect phenylephrine impurity isomers. This certified 4,6-DMTQ reference standard (Peak-1) is the definitive solution for USP monograph compliance. • Unique elution profile distinguishes it from the co-eluting 4,8-isomer under compendial ion-pair gradient conditions. • Correction factor of 0.50 vs. phenylephrine HCl prevents 2-fold overestimation in self-control impurity methods. • Supplied with ISO 17034-compliant CoA (HPLC purity, NMR, MS) for direct use in ANDA stability and batch-release testing.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 23824-24-0
Cat. No. B196310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline
CAS23824-24-0
Synonyms1,2,3,4-Tetrahydro-2-methyl-4,6-isoquinolinediol; 
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(C1)C=CC(=C2)O)O
InChIInChI=1S/C10H13NO2/c1-11-5-7-2-3-8(12)4-9(7)10(13)6-11/h2-4,10,12-13H,5-6H2,1H3
InChIKeyGXNCQQCQUUCKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Yellow Solid

4,6-Dihydroxy-2-methyl-isoquinoline: Phenylephrine Degradant Standard


1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline (CAS 23824-24-0), also referred to as 2-methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol or the 4,6-DMTQ impurity, is a tetrahydroisoquinoline derivative formed as a major degradation product of the sympathomimetic drug phenylephrine [1]. Structurally, it features hydroxyl groups at the 4 and 6 positions of the tetrahydroisoquinoline core and a methyl substituent at the 2-position, distinguishing it from the isomeric 4,8-dihydroxy analog (4,8-THQ, CAS 23824-25-1). The compound serves as a system suitability reference standard (Peak-1) in compendial HPLC methods for phenylephrine impurity profiling .

Why This Phenylephrine Impurity Standard Is Irreplaceable


Phenylephrine impurity reference standards are not interchangeable because each impurity possesses a distinct positional isomerism or substitution pattern that produces a unique chromatographic elution profile. The 4,6-dihydroxy and 4,8-dihydroxy positional isomers co-elute under certain conditions but resolve into discrete peaks—designated Peak-1 and Peak-2 respectively—under the compendial ion-pair gradient method . Selecting the incorrect isomer will result in peak misidentification, invalid system suitability tests, and inaccurate quantification. Furthermore, the correction factor for the 4,6-isomer versus phenylephrine hydrochloride is 0.50, meaning direct area-% integration without the appropriate response factor overestimates this impurity by a factor of 2 [1]. These analytical distinctions render the compound irreplaceable; only the authentic 4,6-dihydroxy-2-methyl-isoquinoline standard satisfies regulatory requirements for impurity C and related substance testing.

Differentiation from Closest Phenylephrine Impurity Analogs


USP Chromatographic Resolution: Peak-1 vs. Peak-2

Under the USP phenylephrine bitartrate chromatographic purity method (C18 column, octanesulfonate ion-pair buffer pH 2.8 / acetonitrile gradient), the 4,6-dihydroxy-2-methyl isomer (4,6-THQ) elutes as Phenylephrine 4,6-DMTQ Impurity Peak-1, while the 4,8-dihydroxy isomer (4,8-THQ) elutes as a separate Peak-2, enabling definitive identification and quantification of each positional isomer [1]. The commercial reference standard for the 4,6-isomer is cataloged specifically as the Peak-1 marker, and its chromatographic behavior differs from the Peak-2 marker, which corresponds instead to CAS 23824-25-1 [2].

Pharmaceutical impurity profiling HPLC method validation Phenylephrine degradation

Correction Factor vs. Phenylephrine

In a validated HPLC method using a C18 column (4.6 mm × 250 mm, 5 μm) with 0.325% sodium sulfonate (pH 2.8)/acetonitrile (90:10) mobile phase at 1.5 mL·min⁻¹, 45 °C, and 215 nm detection, the 4,6-dihydroxy-2-methyl-isoquinoline (Impurity C) exhibited a relative retention time (RRT) of 1.3 versus phenylephrine hydrochloride and a correction factor of 0.50 [1]. This correction factor is substantially different from that of norphenylephrine (RRT 0.9, no correction factor needed per USP) and from the 4,8-isomer, which possesses a distinct response factor [2].

Correction factor determination Main constituent self-control method Quantitative impurity analysis

Thermal Stability: 4,6- vs. 4,8-Isomer

Thermogravimetric analysis reveals that 1,2,3,4-tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline decomposes at temperatures above 168 °C, whereas its positional isomer 1,2,3,4-tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline (CAS 23824-25-1) decomposes at a markedly lower temperature of >133 °C . This 35 °C difference in thermal decomposition onset is intrinsic to the different hydrogen-bonding networks and crystal packing arrangements dictated by the 4,6- versus 4,8-dihydroxy substitution pattern.

Thermal stability Physicochemical characterization Reference standard storage

Origin as Primary Aqueous Degradation Product

When phenylephrine is subjected to elevated temperature in buffered aqueous solution at pH 6.8, the 4,6-dihydroxy-2-methyl-isoquinoline is formed as one of two major degradation products identified by GC-MS of trimethylsilyl derivatives, with the 4,8-dihydroxy analog being the other primary degradant [1]. In drug-excipient compatibility studies of OTC cold remedy formulations, the 4,6-isomer (as the 4,6-THQ-HMF diastereoisomeric adduct) was characterized alongside the corresponding 4,8-THQ-HMF adduct by LC-MS and NMR, demonstrating that the 4,6-isomer arises specifically from the Pictet-Spengler-type cyclization pathway involving the C-4 and C-6 positions of the phenylephrine framework [2].

Forced degradation study Stress testing Degradation pathway elucidation

Physicochemical Profile vs. Related Impurities

The 4,6-dihydroxy-2-methyl-isoquinoline (C10H13NO2, MW 179.22) is isomeric with the 4,8-dihydroxy-2-methyl-isoquinoline (C10H13NO2, MW 179.22) and thus identical in molecular formula and mass, yet their predicted boiling points differ by approximately 1 °C (341.9 vs. 340.9 °C), and their computed logP and polar surface area values diverge due to the altered intramolecular hydrogen-bonding geometry of the catechol-like 4,6-diol versus the resorcinol-like 4,8-diol arrangement . These subtle but measurable physicochemical differences manifest as distinct retention behavior on reversed-phase HPLC columns, requiring separate reference materials for unambiguous identification [1].

Physicochemical profiling LogP prediction HPLC retention prediction

Procurement Scenarios for 4,6-Dihydroxy-2-methyl-isoquinoline


Compendial System Suitability & Peak Identification

The compound is procured as the Phenylephrine 4,6-DMTQ Impurity (Peak-1) certified reference standard to satisfy system suitability requirements described in USP phenylephrine monographs [1]. It is used to spike sample solutions at the specification limit (typically 0.1–0.2% relative to phenylephrine) to confirm retention time, resolution from the 4,8-isomer (Peak-2), and detector response linearity prior to batch release quantification. Its correction factor of 0.50 relative to phenylephrine [2] must be applied for accurate impurity determination when using the main constituent self-control method.

Forced Degradation & Stability-Indicating Method Development

During thermal, oxidative, and photolytic stress studies of phenylephrine HCl in combination with excipients, the 4,6-dihydroxy-2-methyl-isoquinoline emerges as a primary degradation marker [1]. Analytical development laboratories procure this standard to establish peak identity in stressed-sample chromatograms, to calculate mass balance, and to validate that the analytical method can resolve this degradant from the parent drug, the 4,8-isomer, and norphenylephrine. The Millard et al. (1973) study [1] confirms its formation under aqueous pH 6.8 stress, providing the mechanistic basis for its inclusion in stability protocols.

Regulatory Filing: ANDA & DMF Impurity Standard

Generic pharmaceutical manufacturers submitting ANDAs for phenylephrine-containing products must provide complete impurity profiles. The 4,6-dihydroxy-2-methyl-isoquinoline reference standard (CAS 23824-24-0) is procured with full Certificate of Analysis (CoA) including HPLC purity, NMR, and MS characterization data compliant with ISO 17034 and regulatory guidelines [1]. This standard enables the applicant to spike and quantify the impurity at levels meeting the qualification threshold (typically ≤0.15% for drug substances dosed at ≤2 g/day), supporting the demonstration of analytical method specificity and accuracy required by the FDA and EMA.

Process Chemistry: Monitoring Pictet-Spengler Side-Reaction

During the manufacturing process of phenylephrine, intramolecular cyclization between the secondary amine and the aromatic ring can generate the 4,6-dihydroxy-2-methyl-isoquinoline as a process impurity [1]. Process development chemists procure this standard to monitor the cyclization side-reaction kinetics under varying pH, temperature, and catalyst conditions. By quantifying the 4,6-isomer separately from the 4,8-isomer, chemists can optimize reaction parameters to minimize total THIQ impurities, directly impacting process yield and final API purity.

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